Cas no 221681-91-0 (6-Methyl-1H-indazol-7-amine)
6-Methyl-1H-indazol-7-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-1H-indazol-7-amine
- 1H-Indazol-7-amine,6-methyl-
- 7-Amino-6-methyl (1H)indazole
- AC1LRZNR
- CTK8H6562
- HMS2598E07
- MolPort-002-852-106
- SureCN7581318
- 10P-907
- AMY9964
- SMR000337079
- 3-[2-chloro-4-(methylsulfanyl)phenyl]-5-methyl-1H-pyrazole-4-carbonitrile
- CS-0199039
- (6-methyl-1 lambda{2},2-indazol-7-yl)amine
- DTXSID40363181
- MFCD03102776
- AKOS006276946
- 221681-91-0
- 1H-Indazol-7-amine, 6-methyl- (9CI)
- MLS000721450
- CHEMBL1365860
- SCHEMBL7581318
- 6-methyl-2H-indazol-7-amine
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- MDL: MFCD03102776
- Inchi: 1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11)
- InChI Key: CFOWMGXCQUCKQR-UHFFFAOYSA-N
- SMILES: N1C2C(=C(C)C=CC=2C=N1)N
Computed Properties
- Exact Mass: 147.07977
- Monoisotopic Mass: 147.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- PSA: 54.7
6-Methyl-1H-indazol-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A898638-1mg |
7-Amino-6-methyl(1H)indazole |
221681-91-0 | 1mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A898638-2mg |
7-Amino-6-methyl(1H)indazole |
221681-91-0 | 2mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A898638-10mg |
7-Amino-6-methyl(1H)indazole |
221681-91-0 | 10mg |
$ 115.00 | 2022-06-07 | ||
| Alichem | A269001267-5g |
6-Methyl-1H-indazol-7-amine |
221681-91-0 | 95% | 5g |
$1124.04 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1010-1 G |
6-methyl-1H-indazol-7-amine |
221681-91-0 | 95% | 1g |
¥ 2,877.00 | 2021-05-07 | |
| Chemenu | CM150139-1g |
6-methyl-1H-indazol-7-amine |
221681-91-0 | 95% | 1g |
$396 | 2021-08-05 | |
| Chemenu | CM150139-5g |
6-methyl-1H-indazol-7-amine |
221681-91-0 | 95% | 5g |
$1283 | 2021-08-05 | |
| eNovation Chemicals LLC | Y0997456-5g |
7-Amino-6-methyl (1H)indazole |
221681-91-0 | 95% | 5g |
$1580 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1010-1G |
6-methyl-1H-indazol-7-amine |
221681-91-0 | 95% | 1g |
¥ 1,735.00 | 2023-04-07 | |
| Chemenu | CM150139-250mg |
6-methyl-1H-indazol-7-amine |
221681-91-0 | 95% | 250mg |
$163 | 2024-07-18 |
6-Methyl-1H-indazol-7-amine Suppliers
6-Methyl-1H-indazol-7-amine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 6-Methyl-1H-indazol-7-amine
Research Brief on 6-Methyl-1H-indazol-7-amine (CAS: 221681-91-0): Recent Advances and Applications
6-Methyl-1H-indazol-7-amine (CAS: 221681-91-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in oncology and inflammation-related disorders. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
One of the most notable advancements in the study of 6-Methyl-1H-indazol-7-amine is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully incorporated this indazole derivative into the scaffold of several kinase inhibitors, demonstrating promising activity against targets such as JAK2 and FLT3. These findings were recently published in a high-impact journal, showcasing the compound's versatility in medicinal chemistry.
In addition to its role in kinase inhibition, 6-Methyl-1H-indazol-7-amine has been explored as a building block for the synthesis of small-molecule modulators of protein-protein interactions (PPIs). PPIs are challenging targets in drug discovery, and the indazole core has proven to be a valuable template for developing PPI inhibitors. A recent study utilized this compound to create a series of analogs that exhibited potent binding affinity to a specific PPI involved in inflammatory responses, opening new avenues for anti-inflammatory drug development.
The synthetic routes to 6-Methyl-1H-indazol-7-amine have also seen improvements in recent years. A team of researchers developed a more efficient and scalable method for its preparation, reducing the number of steps and improving overall yield. This advancement is particularly significant for industrial-scale production, where cost-effectiveness and scalability are crucial. The new synthetic protocol has been detailed in a recent patent application, highlighting its potential for commercialization.
From a pharmacological perspective, studies have investigated the pharmacokinetic properties of 6-Methyl-1H-indazol-7-amine and its derivatives. Preliminary data suggest favorable absorption and distribution profiles, with moderate metabolic stability. These findings are encouraging for further development, although additional optimization may be required to enhance bioavailability and reduce potential off-target effects. Ongoing research is focused on addressing these challenges through structural modifications and formulation strategies.
In conclusion, 6-Methyl-1H-indazol-7-amine (CAS: 221681-91-0) continues to be a compound of great interest in chemical biology and drug discovery. Its versatility as a synthetic intermediate, combined with its promising biological activity, positions it as a valuable tool for researchers. Future studies are expected to explore its applications in additional therapeutic areas and further optimize its properties for clinical development. This brief underscores the importance of continued investment in the study of such small molecules to unlock their full potential in addressing unmet medical needs.
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